molecular formula C20H24N4O4S B10984951 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B10984951
M. Wt: 416.5 g/mol
InChI Key: UBJPLGDSTDHYDI-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a heterocyclic acetamide derivative characterized by two distinct moieties:

  • Tetrahydrocinnolin system: A partially saturated bicyclic structure with a ketone group, which may influence conformational rigidity and electronic properties.

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C20H24N4O4S/c25-19(14-23-20(26)13-15-5-1-2-6-18(15)22-23)21-16-7-9-17(10-8-16)24-11-3-4-12-29(24,27)28/h7-10,13H,1-6,11-12,14H2,(H,21,25)

InChI Key

UBJPLGDSTDHYDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane and tetrahydrocinnoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Functional Group and Hydrogen-Bonding Analysis

  • Target Compound: The sulfone group (1,1-dioxido) enhances polarity and may participate in hydrogen bonds as an acceptor. The tetrahydrocinnolin’s ketone could act as an additional acceptor, while the amide NH serves as a donor. These features may mimic patterns observed in ’s R₂²(8) motif but with distinct geometry due to larger heterocycles .
  • Benzothieno-Triazolopyrimidine Analogs (10a): The sulfanyl linker and fused aromatic system promote hydrophobic interactions and π-π stacking, which are absent in the target compound. The synthesis route () is analogous to methods for preparing the target’s acetamide core .
  • Thiazolyl Acetamide () : The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, contrasting with the target’s electron-rich thiazinan-dioxide. The thiazolyl N atom participates in hydrogen bonding, similar to the target’s amide NH .

Physicochemical and Crystallographic Insights

  • Crystal Packing : highlights the role of hydrogen bonding (N–H⋯N) in forming inversion dimers. The target compound’s sulfone and amide groups may adopt similar motifs but with variations due to larger ring systems .

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound's molecular formula is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 414.55 g/mol. It features a thiazinane moiety and a tetrahydrocinnoline structure which are crucial for its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions including cyclocondensation methods. The thiazinane derivative is reacted with substituted benzaldehyde under controlled conditions to yield the desired compound. This process is optimized for yield and purity, often employing high-purity reagents and stringent quality control measures .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds possess MIC values ranging from 10.7 to 21.4 μmol/mL against various bacterial strains .
  • Minimum Bactericidal Concentration (MBC) : The MBC for these compounds also falls within similar ranges, indicating effective bactericidal properties .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. Mechanisms proposed include the inhibition of specific enzymes involved in cell proliferation and survival pathways.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazinane structure may facilitate binding to enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound could potentially modulate receptor activities that influence cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values as low as 10 μg/mL.
Study B Reported cytotoxic effects on human cancer cell lines with IC50 values indicating potent activity at low concentrations.
Study C Investigated the mechanism of action revealing that the compound induces apoptosis through mitochondrial pathways.

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